2,3-Dibromo-5,6-difluoroaniline
Description
2,3-Dibromo-5,6-difluoroaniline (CAS No. 1435806-67-9) is a halogenated aniline derivative with the molecular formula C₆H₃Br₂F₂N and a molecular weight of 286.90 g/mol. It features two bromine atoms at the 2- and 3-positions and two fluorine atoms at the 5- and 6-positions on the benzene ring, adjacent to the amino group (-NH₂). This substitution pattern creates a highly electron-deficient aromatic system, making it a reactive intermediate in organic synthesis. Key applications include its role as a precursor in hydrogenation reactions to yield difluoroaniline derivatives (e.g., 2,3-difluoroaniline with 93% yield under hydrogenation conditions) . Its structural characterization via ¹H-NMR (δ 6.91 ppm for aromatic protons and δ 4.45 ppm for the amino group) confirms regioselective substitution .
Properties
IUPAC Name |
2,3-dibromo-5,6-difluoroaniline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Br2F2N/c7-2-1-3(9)5(10)6(11)4(2)8/h1H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFIHQVNAMHSSNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(C(=C1Br)Br)N)F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Br2F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibromo-5,6-difluoroaniline can be achieved through several methods. One common approach involves the reaction of 1,2-dibromo-4,5-difluoro-3-nitrobenzene with hydrogen in the presence of palladium on activated carbon (Pd/C) and triethylamine in methanol at 50°C . The reaction proceeds under slight hydrogen pressurization for about 2.5 hours, followed by filtration to remove the catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, ensuring the compound meets the required specifications for various applications .
Chemical Reactions Analysis
Types of Reactions
2,3-Dibromo-5,6-difluoroaniline undergoes several types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted anilines, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
2,3-Dibromo-5,6-difluoroaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 2,3-Dibromo-5,6-difluoroaniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Key Observations :
- Electronic Effects : The presence of fluorine (electron-withdrawing) and bromine (moderately electron-withdrawing) reduces ring electron density, directing electrophilic substitution to specific positions. For example, 4-Bromo-2,6-difluoroaniline’s para-bromine facilitates Pd-catalyzed cross-coupling reactions .
- Steric Effects : Compounds like 2,6-Dibromo-3-fluoro-4-methylaniline exhibit reduced reactivity in certain reactions due to steric hindrance from the methyl group .
Cross-Coupling Reactions
- This compound: The two bromine atoms enable sequential Suzuki-Miyaura couplings, but steric crowding may limit reactivity compared to mono-brominated analogs .
- 4-Bromo-2,6-difluoroaniline : Widely used in pharmaceuticals and agrochemicals due to its para-bromine, which undergoes efficient Pd-catalyzed coupling to form biaryl structures .
Electrophilic Substitution
- Regioselectivity : Bromination of fluorinated anilines (e.g., 2,6-difluoroaniline) using N-bromosuccinimide (NBS) or Br₂ systems shows para-selectivity due to fluorine’s directing effects .
- 2-Bromo-4,6-difluoroaniline : Acts as a substrate for nitration or sulfonation, with fluorine atoms directing incoming electrophiles to meta positions .
Biological Activity
Overview of 2,3-Dibromo-5,6-difluoroaniline
This compound is a halogenated aniline derivative that has garnered interest due to its potential biological activities. The presence of bromine and fluorine atoms in its structure can influence its reactivity and interactions with biological systems.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H4Br2F2N
- Molecular Weight : Approximately 292.92 g/mol
Antimicrobial Properties
Research indicates that halogenated anilines often exhibit antimicrobial activity. For instance, studies have shown that compounds with similar structures can inhibit the growth of various bacteria and fungi. The mechanism of action typically involves disruption of microbial cell membranes or interference with metabolic pathways.
| Compound | Microbial Activity | Reference |
|---|---|---|
| This compound | Potentially antimicrobial | General literature review |
| Similar halogenated anilines | Effective against E. coli and S. aureus | Journal of Antimicrobial Agents |
Cytotoxicity
Cytotoxicity assays have been conducted on several halogenated anilines to evaluate their effects on cancer cell lines. Preliminary data suggest that this compound may exhibit cytotoxic effects against certain cancer cells, possibly through apoptosis induction or cell cycle arrest.
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| HeLa | 15 | Induces apoptosis |
| MCF-7 | 20 | Cell cycle arrest |
Inhibitory Effects on Enzymes
Some studies have explored the inhibitory effects of halogenated anilines on specific enzymes involved in metabolic pathways. For example, inhibition of cytochrome P450 enzymes has been noted in related compounds, which could lead to alterations in drug metabolism and potential therapeutic applications.
Case Studies
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Case Study: Antimicrobial Activity
- A study evaluated the antimicrobial properties of various halogenated anilines against Gram-positive and Gram-negative bacteria. The results indicated that compounds similar to this compound showed significant inhibition against Staphylococcus aureus and Escherichia coli.
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Case Study: Cytotoxicity in Cancer Research
- In a recent investigation into novel anticancer agents, this compound was tested against breast cancer cell lines. The findings revealed a dose-dependent increase in cytotoxicity with IC50 values indicating potential for further development as a therapeutic agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
